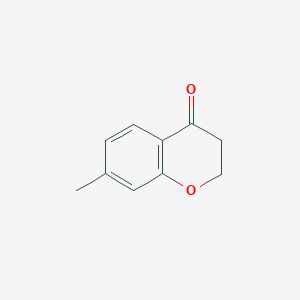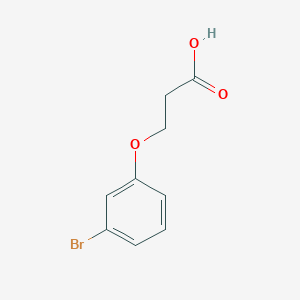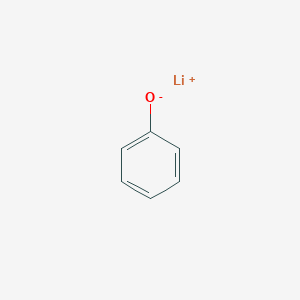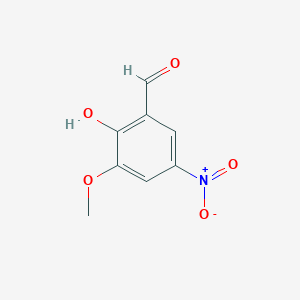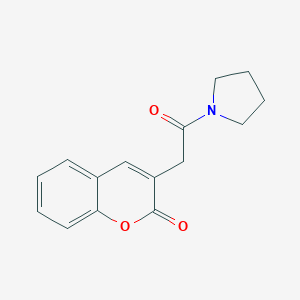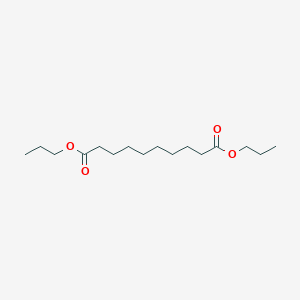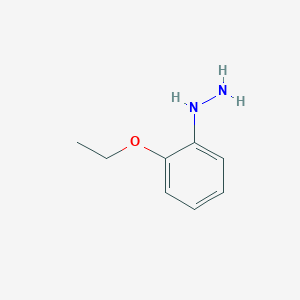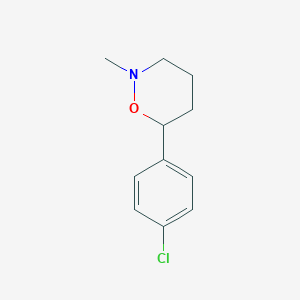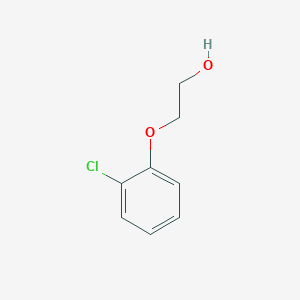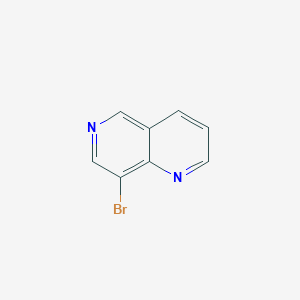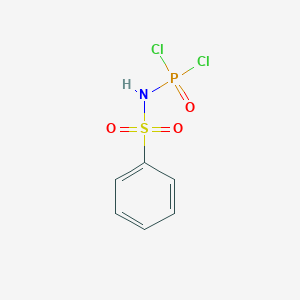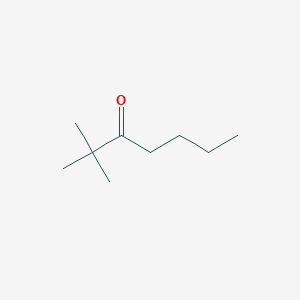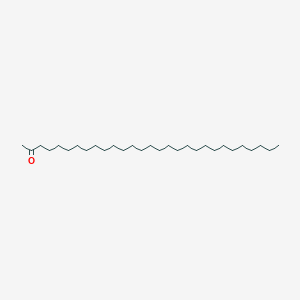
グルコナピン
概要
説明
Gluconapin is a naturally occurring compound belonging to the class of glucosinolates, which are sulfur-containing secondary metabolites found predominantly in the Brassicaceae family of plants. This compound is particularly abundant in species such as Chinese cabbage, mustard, and other cruciferous vegetables. Gluconapin is known for its role in plant defense mechanisms and its potential health benefits, including antioxidant and anticancer properties .
科学的研究の応用
Gluconapin has a wide range of scientific research applications across various fields:
Chemistry: Used as a precursor for the synthesis of bioactive compounds and as a model compound for studying glucosinolate metabolism.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.
Medicine: Studied for its potential anticancer, antioxidant, and anti-inflammatory properties. .
作用機序
Target of Action
Gluconapin, a type of glucosinolate, primarily targets enzymes and proteins in both plants and animals . In plants, it serves as a defense mechanism against tissue disruption and herbivory . In humans, it targets enzymes that regulate cancer cell development .
Mode of Action
Gluconapin’s mode of action is primarily through its hydrolysis products. When plants are stressed by biotic and abiotic factors, glucosinolates like gluconapin are hydrolyzed by the enzyme myrosinase . These hydrolysis products play an important role in plant defense responses against different types of stresses . In the human body, the hydrolysis products of gluconapin may act by oxidizing disulfide bonds of certain enzymes, leading to the loss of their enzymatic activities .
Biochemical Pathways
Gluconapin is part of the glucosinolate biosynthesis pathway, which involves a series of enzymatic reactions . It is an aliphatic glucosinolate, synthesized from amino acids like methionine, alanine, valine, leucine, and isoleucine . The composition of the glucosinolate pool, including gluconapin, depends on the plant’s growth stages and external environment .
Pharmacokinetics
It is known that the bioavailability of glucosinolates and their hydrolysis products can be influenced by various factors, including the method of food preparation and individual differences in gut microbiota .
Result of Action
The hydrolysis products of gluconapin have been found to have various biological effects. They play a crucial role in plant defense responses against different types of stresses . In humans, these compounds have beneficial effects on health because they are strong antioxidants and have potent cardiovascular, antidiabetic, antimicrobial, and antitumoral activities .
Action Environment
The action of gluconapin is influenced by various environmental factors. For instance, the type of pest/pathogen attack, nutrient status of the plant, and other abiotic stress factors can affect the profile of glucosinolates, including gluconapin . Furthermore, the processing of Brassica vegetables, which are a major source of gluconapin, can significantly influence the content of glucosinolate .
生化学分析
Biochemical Properties
Gluconapin interacts with various enzymes and proteins in biochemical reactions. It is involved in glucosinolate biosynthesis, a process that involves several enzymes such as FMOGS-OX and AOP2 . These enzymes are related to the production of gluconapin by side modification . The interactions between gluconapin and these enzymes are crucial for its biosynthesis and accumulation in specific plant organs .
Cellular Effects
Gluconapin has been observed to have antibacterial effects on the development of certain bacteria, such as Xanthomonas campestris pv. campestris . This effect is strongly dependent on the concentration applied . Gluconapin also influences cell function by inducing certain flavonoids and sinapic acid 48 to 72 hours after inoculation .
Molecular Mechanism
At the molecular level, gluconapin exerts its effects through binding interactions with biomolecules and changes in gene expression. The high expression of certain genes related to gluconapin biosynthesis, such as FMOGS-OX and AOP2, has been noted in seeds at different stages of development . These genes are related to the production of gluconapin by side modification .
Temporal Effects in Laboratory Settings
The effects of gluconapin change over time in laboratory settings. During the transition of the embryo from the torpedo to the early cotyledonary-embryo stage, the accumulation of gluconapin in the seed is accompanied by a significant decline of gluconapin in the corresponding silique wall . This suggests that gluconapin may have different stability and degradation rates in different parts of the plant.
Metabolic Pathways
Gluconapin is involved in the glucosinolate metabolic pathway, which includes several enzymes and cofactors
Transport and Distribution
The transportation of gluconapin from the silique wall to the seed is an important source for seed gluconapin accumulation . This suggests that gluconapin is transported and distributed within cells and tissues, possibly interacting with certain transporters or binding proteins.
準備方法
Synthetic Routes and Reaction Conditions: Gluconapin can be extracted and purified from plant sources using various methods. One common approach involves the use of macroporous anion-exchange resins to isolate and purify glucosinolates from defatted mustard seeds. The process includes adsorption of glucosinolates onto the resin, followed by desorption using optimized salt concentrations and eluate-resin ratios .
Industrial Production Methods: Industrial production of gluconapin typically involves large-scale extraction from plant materials. The extraction process may include steps such as grinding the plant material, solvent extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). These methods ensure the efficient recovery of gluconapin with high purity .
化学反応の分析
Types of Reactions: Gluconapin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. The hydrolysis of gluconapin, catalyzed by the enzyme myrosinase, produces bioactive compounds such as isothiocyanates, nitriles, and thiocyanates. These reactions are influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and optimal pH conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Enzymatic Degradation: Myrosinase enzyme and specific cofactors.
Major Products Formed: The primary products formed from the hydrolysis of gluconapin include isothiocyanates, which are known for their potent biological activities, including anticancer and antimicrobial properties .
類似化合物との比較
Gluconapin is one of several glucosinolates found in cruciferous vegetables. Similar compounds include:
Sinigrin: Found in black mustard and horseradish, known for its strong pungent flavor and potential health benefits.
Glucobrassicanapin: Similar to gluconapin but with a different side chain structure, found in various Brassica species.
Progoitrin: Present in cabbage and other Brassica vegetables, known for its goitrogenic effects when consumed in large quantities.
Gluconasturtiin: Found in watercress and other cruciferous plants, known for its peppery taste and potential anticancer properties .
Gluconapin is unique due to its specific side chain structure and its abundance in certain Brassica species. Its hydrolysis products, particularly isothiocyanates, contribute significantly to its biological activities and potential health benefits.
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYQBXHVYUJNQB-BZVDQRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gluconapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19041-09-9 | |
| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gluconapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Gluconapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


